molecular formula C20H12ClN B14035586 6-Chloro-7H-dibenzo[c,g]carbazole

6-Chloro-7H-dibenzo[c,g]carbazole

Cat. No.: B14035586
M. Wt: 301.8 g/mol
InChI Key: URKXCXJUXQOFCE-UHFFFAOYSA-N
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Description

Contextualization of Dibenzo[c,g]carbazole Derivatives within Heterocyclic Aromatic Compounds

Heterocyclic aromatic compounds are organic molecules characterized by a planar, cyclic structure containing at least one atom of an element other than carbon within the ring. The parent compound, carbazole (B46965), is a tricyclic aromatic N-heterocyclic compound with a molecular weight of 167.21 g/mol . nih.gov Its structure consists of two six-membered benzene (B151609) rings fused to a five-membered nitrogen-containing ring. nih.gov

Dibenzo[c,g]carbazole derivatives are more complex structures belonging to this class. The parent compound, 7H-dibenzo[c,g]carbazole (DBC), is a potent environmental carcinogen with a five-ring system. nih.govnih.gov It is a common environmental pollutant found in organic complex mixtures from sources like cigarette smoke and automobile emissions. nih.govnih.gov DBC is noted for being more water-soluble and more rapidly metabolized than its homocyclic aromatic counterparts, which may enhance its biological impact. nih.gov 6-Chloro-7H-dibenzo[c,g]carbazole is a derivative of this parent structure, where a chlorine atom is substituted onto one of the benzene rings, a modification that places it within the significant group of halogenated aromatic compounds.

Historical Perspectives on Carbazole Chemistry and Toxicology

The history of carbazole chemistry is linked to industrial processes. Carbazole was initially identified as a component of coal tar, and it has been utilized as a chemical feedstock for producing dyes, lubricants, and insecticides. nih.gov The toxicological significance of carbazole derivatives became apparent through the study of environmental pollutants. Notably, 7H-dibenzo[c,g]carbazole (DBC) has been identified as a toxic chemical present in tobacco smoke. nih.gov

The toxicological evaluation of these compounds has established DBC as a potent multi-site carcinogen in various animal species, inducing tumors both at the site of application and in distant organs, particularly the liver. nih.gov This evidence has led to its classification by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans." nih.gov The study of DBC's metabolism has revealed that its biological activation can occur at the ring carbon atoms or at the pyrrole (B145914) nitrogen, a process primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov This historical understanding of the parent compound's toxicity provides a critical framework for evaluating its halogenated analogues.

Significance of Halogenated Dibenzo[c,g]carbazole Analogues in Environmental and Biological Studies

Halogenated dibenzo[c,g]carbazole analogues, often grouped under the term polyhalogenated carbazoles (PHCs), are a class of emerging environmental contaminants of increasing concern. researchgate.netbohrium.com These compounds are recognized for their persistence in the environment, potential for bioaccumulation in organisms, and dioxin-like toxicity. bohrium.comresearchgate.net

Scientific investigations have detected numerous PHCs in environmental samples. Studies of sediments from various global locations, including the Great Lakes region and coastal areas in China, have identified congeners such as 3,6-dichlorocarbazole (B1220011) (36-CCZ) and various brominated carbazoles (BCZs) as prevalent pollutants. researchgate.netbohrium.comnih.gov The presence of these compounds is often linked to anthropogenic activities, with higher concentrations found near industrial and shipping areas. bohrium.comnih.gov Furthermore, research indicates that PHCs can be formed naturally through enzymatic halogenation of carbazole in the environment, suggesting both industrial and natural sources. researchgate.net

The toxicological potency of these halogenated analogues is a primary driver of research. Many PHCs exhibit dioxin-like effects, and their contribution to the total toxic equivalent (TEQ) of environmental samples can be significant. researchgate.netbohrium.com The study of their bioaccumulation in marine food webs has shown that these compounds can be subject to biomagnification, posing a potential risk to organisms at higher trophic levels. researchgate.net The research into various chlorinated and brominated carbazoles provides the essential scientific basis for assessing the potential environmental and biological impact of specific congeners like this compound.

Detailed Research Findings

The following table summarizes key research findings on various halogenated carbazoles, providing context for the study of compounds like this compound.

Compound/Class Key Finding Environmental Matrix Significance Reference(s)
1,8-dibromo-3,6-dichloro-9H-carbazole (BCCZ)Contributes significantly to total organic chemical contamination (up to 95% in some samples).Stream Sediments (Ontario, Canada)Classified as a contaminant of emerging environmental concern with measurable toxic potency. researchgate.net
Polyhalogenated Carbazoles (PHCZs)3,6-dichlorocarbazole was the main component found. Total concentrations ranged from 0.79 to 3.08 ng/g.Sediments (Pearl River Estuary, China)Concentrations indicate origins from anthropogenic activities and limited dioxin-like effects were estimated for local organisms. bohrium.com
3,6-dichlorocarbazole (36-CCZ) & 3,6-dibromocarbazole (B31536) (36-BCZ)Found to be among the three most abundant carbazole congeners detected.Marine Sediments, Water, Biota (Zhoushan Archipelago, China)Shipping activities (ballast water) are a potential source; accumulation in plankton is a key environmental behavior. nih.gov
Polyhalogenated Carbazoles (PHCZs)Detected in marine organisms with concentrations up to 113 ng/g lipid weight; showed potential for biomagnification.Marine Organisms (East China Sea)Poses a potential risk to the marine food web due to bioaccumulation and dioxin-like toxicity. researchgate.net

Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H12ClN

Molecular Weight

301.8 g/mol

IUPAC Name

10-chloro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

InChI

InChI=1S/C20H12ClN/c21-16-11-13-6-2-4-8-15(13)19-18-14-7-3-1-5-12(14)9-10-17(18)22-20(16)19/h1-11,22H

InChI Key

URKXCXJUXQOFCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C(=CC5=CC=CC=C54)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Dibenzo[c,g]carbazole Core Structures

The synthesis of the core structure of dibenzo[c,g]carbazoles can be achieved through various chemical reactions. One established method involves the reaction of racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL) with an aminating agent like ammonium (B1175870) sulfite (B76179) monohydrate and aqueous ammonia (B1221849) in an autoclave at elevated temperatures. chemicalbook.com The resulting solid is then washed and recrystallized to yield the 7H-dibenzo[c,g]carbazole. chemicalbook.com Another approach utilizes a palladium-catalyzed reaction sequence. This involves an intermolecular amination followed by an intramolecular direct arylation, which allows for the regioselective synthesis of functionalized carbazoles. organic-chemistry.org

Lewis acid-mediated synthesis is also a prominent method. rsc.org Techniques such as Friedel-Crafts arylation, electrocyclization, and intramolecular cyclization are employed to create highly substituted carbazole (B46965) scaffolds. rsc.org Furthermore, a diverted Bischler–Napieralski cascade reaction provides a pathway to a range of diversely substituted carbazoles from readily available starting materials. acs.org The synthesis can also be achieved through the treatment of 2-fluorophenyl 2-iodophenylamines with t-BuLi, followed by reaction with selected electrophiles, leading to functionalized carbazole derivatives. nih.gov

Table 1: Comparison of Synthetic Routes for Dibenzo[c,g]carbazole Core
Synthetic MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsNoteworthy Features
Amination of BINOLrac-2,2'-dihydroxy-1,1'-binaphthylAmmonium sulfite monohydrate, aqueous ammoniaHigh temperature in autoclaveDirect conversion of a binaphthyl derivative. chemicalbook.com
Palladium-Catalyzed Amination/Arylationo-iodoanilines, silylaryl triflatesPalladium catalyst, CsFNot specifiedHighly regioselective. organic-chemistry.org
Lewis Acid-Mediated CyclizationVaries (e.g., hydroxy acetophenone, -keto-ester)Lewis acids (e.g., Sc(OTf)3)VariesAllows for highly substituted products. rsc.org
Diverted Bischler–Napieralski CascadeStyrylacetamidesPOCl3Reflux in MeCNAccess to diverse substitutions. acs.org
Anionic Cyclization2-fluorophenyl 2-iodophenylaminest-BuLi, electrophilesNot specifiedDirect functionalization. nih.gov

Strategies for the Synthesis of Halogenated Dibenzo[c,g]carbazole Analogues

The introduction of halogen atoms onto the dibenzo[c,g]carbazole framework is a key strategy for modifying its properties. A common method for halogenation is the use of N-bromosuccinimide (NBS). For instance, bromination of the 3 and 6 positions of a parent carbazole can be achieved using NBS to generate dibrominated carbazole derivatives. acs.org These halogenated intermediates are then valuable for further functionalization, such as through Suzuki coupling reactions with aryl boronic acids to introduce various aryl groups. acs.org

Specifically for the synthesis of chloro-derivatives, a method for preparing 6-chloro-α-methyl-carbazole-2-acetic acid involves the treatment of a suitable precursor with chlorine for aromatization, followed by hydrolysis and decarboxylation. google.com This highlights a direct chlorination approach to introduce the chlorine atom onto the carbazole ring system. google.com The presence of a chloro group in carbazolo-quinones has been noted to enhance polarity, solubility, and stability of the nucleus. iosrjournals.org

Regioselective Functionalization: Nitration and Other Substitution Reactions

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the dibenzo[c,g]carbazole ring system, which is crucial for tuning its electronic and biological properties. One reported method for achieving regioselective functionalization is through the dilithiation of carbazole. This approach enables the introduction of a range of functionalities at the 4 and 5-positions, which are otherwise challenging to access through direct C-H activation. rsc.org

While specific details on the nitration of 6-Chloro-7H-dibenzo[c,g]carbazole are not extensively available in the provided search results, the synthesis of various substituted carbazole derivatives implies that standard electrophilic aromatic substitution reactions can be applied. The synthesis of hydroxylated derivatives of 7H-dibenzo[c,g]carbazole, such as 2-OH-DBC, 3-OH-DBC, and 4-OH-DBC, has been accomplished for metabolic and mutagenic studies. nih.gov This indicates that the dibenzo[c,g]carbazole core is amenable to substitution reactions, although the specific conditions for nitration would require further investigation.

Chemo-Enzymatic and Biosynthetic Approaches for Carbazole Derivatives

The use of enzymes in the synthesis of carbazole derivatives offers a green and selective alternative to traditional chemical methods. Chemo-enzymatic approaches have been developed for the production of various carbazole derivatives. researchgate.net One such system utilizes a three-enzyme cascade to produce carbazoles with different acyl substituents. researchgate.net This biotransformation can involve the use of acyl-SNACs (synthetic acyl-thioester analogues) with indole-3-pyruvate and pyruvate. researchgate.net

The biosynthesis of carbazole alkaloids has been studied in actinomycetes. nih.govfao.org These bacterial systems have been found to produce structurally diverse carbazoles. nih.govfao.org The biosynthetic pathway often involves a key enzymatic formation of the tricyclic carbazole skeleton, followed by modifications such as prenylation and hydroxylation. nih.govfao.org Enzymes like CqsB1 and CqsB2 are involved in the condensation and oxidative cyclization steps to form the carbazole skeleton. researchgate.net While these approaches have not been specifically reported for this compound, they demonstrate the potential for enzymatic and biosynthetic methods to generate a wide array of functionalized carbazole compounds.

Molecular Structure and Electronic Properties: Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Geometries and Electronic Structures

Quantum chemical calculations are powerful tools for determining the three-dimensional arrangement of atoms in a molecule and for understanding its electronic characteristics. For a molecule like 6-Chloro-7H-dibenzo[c,g]carbazole, methods such as Density Functional Theory (DFT) are employed to predict its geometry and electronic structure with a high degree of accuracy.

Geometry optimization calculations would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule. The dibenzo[c,g]carbazole framework is a large, fused aromatic system. The introduction of a chlorine atom at the 6-position is expected to cause minor distortions in the planarity of the carbazole (B46965) ring system due to steric and electronic effects. The C-Cl bond length would be a key parameter obtained from these calculations.

The electronic structure is described by the distribution of electrons within the molecule. Key properties derived from these calculations include the total energy, dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The presence of the electronegative chlorine atom is anticipated to lower the energy of both the HOMO and LUMO, and to increase the molecule's dipole moment compared to the parent DBC.

Table 1: Conceptual Changes in Molecular Geometry of Dibenzo[c,g]carbazole upon Chlorination at the 6-Position

ParameterExpected Change upon ChlorinationRationale
C-Cl Bond Length~1.74 ÅTypical bond length for chlorine attached to an aromatic carbon.
C5-C6 Bond LengthMinor elongationInductive effect of the chlorine atom.
C6-C6a Bond LengthMinor elongationInductive effect of the chlorine atom.
Bond Angles around C6Slight distortion from 120°Accommodation of the larger chlorine atom.
Planarity of the SystemMinor deviation from planarityPotential for slight out-of-plane distortion due to the substituent.

Density Functional Theory (DFT) Applications in Carcinogen-DNA Interactions

Density Functional Theory has become an indispensable tool for studying the interactions between carcinogenic compounds and biological macromolecules like DNA. For this compound, DFT can be used to model the metabolic activation pathways that lead to the formation of reactive intermediates, and to investigate how these intermediates interact with DNA.

The carcinogenicity of many PAHs is linked to their metabolic conversion to highly reactive diol epoxides. DFT calculations can elucidate the energetics of these metabolic steps. Furthermore, DFT can be used to model the formation of covalent adducts between the activated carcinogen and DNA bases, most commonly guanine (B1146940) and adenine. These calculations can predict the preferred sites of adduction on both the carcinogen and the DNA base, and determine the stability of the resulting adducts. The insights gained from these theoretical studies are crucial for understanding the mechanisms of chemical carcinogenesis at the molecular level. For chlorinated PAHs, the position of the chlorine atom can significantly influence the regioselectivity of metabolic activation and subsequent DNA binding. biorxiv.orgnih.govwikipedia.org

Molecular Orbital Analysis and Reactivity Descriptors

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap generally implies higher reactivity.

For this compound, the chlorine atom, being electronegative, is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted DBC. However, the effect might be more pronounced on the LUMO, potentially leading to a slight alteration in the HOMO-LUMO gap. The distribution of these orbitals is also critical. The HOMO is likely to be distributed over the electron-rich carbazole ring system, while the LUMO may have significant contributions from the carbon atoms of the aromatic rings.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. Analysis of structure-activity relationships has shown that the binding affinity and toxicity of chlorinated PAHs correlate with these calculated molecular properties. nih.govmdpi.com

Table 2: Conceptual Reactivity Descriptors for this compound

DescriptorFormulaExpected Trend upon Chlorination
Electronegativity (χ)χ = -(EHOMO + ELUMO)/2Increase
Chemical Hardness (η)η = (ELUMO - EHOMO)/2Minor Change
Global Electrophilicity (ω)ω = χ2/(2η)Increase

Theoretical Insights into Aromaticity and Stability of the Dibenzo[c,g]carbazole System

The dibenzo[c,g]carbazole system is an extended polycyclic aromatic system. Aromaticity is a key concept that relates to the stability and electronic properties of such molecules. Theoretical methods can be used to quantify the aromaticity of the individual rings within the fused system. One common method is the calculation of Nucleus-Independent Chemical Shifts (NICS), which provides a measure of the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

Metabolic Activation and Biotransformation Pathways

Role of Cytochrome P450 Enzyme Isoforms (CYP1A1, CYP1A2, CYP1B1) in Metabolism

The initial steps in the metabolism of dibenzocarbazoles are predominantly catalyzed by the cytochrome P450 (CYP) 1 family of enzymes, specifically CYP1A1, CYP1A2, and CYP1B1. nih.gov Studies on the parent compound, DBC, have demonstrated that these enzymes exhibit distinct regioselectivity and are expressed in a tissue-specific manner, which influences the metabolic profile and, consequently, the biological activity of the compound. nih.gov

CYP1A1 is a key enzyme in the metabolic activation of many polycyclic aromatic compounds. nih.gov Computational studies on DBC suggest that it binds to the active site of CYP1A1, positioning it for oxidation. nih.gov It is highly probable that 6-Chloro-7H-dibenzo[c,g]carbazole also serves as a substrate for CYP1A1. The presence of the chlorine atom at the 6-position could potentially influence the binding orientation and the efficiency of metabolism by CYP1A1.

CYP1A2, primarily expressed in the liver, is also involved in the metabolism of DBC. nih.gov Its role in the biotransformation of the 6-chloro derivative is anticipated, although the specific metabolites formed remain to be identified.

CYP1B1 is another crucial extrahepatic enzyme, often found in hormone-responsive tissues. Its involvement in the metabolism of DBC suggests a potential role in the activation of this compound in specific organs. nih.gov

Identification and Characterization of Proximate and Ultimate Metabolites

The metabolism of DBC leads to the formation of several hydroxylated derivatives, which are considered proximate metabolites. nih.govnih.gov These can be further metabolized to more reactive ultimate metabolites.

For the parent compound DBC, metabolism by CYP enzymes results in various monohydroxylated products, such as 2-OH-DBC and 3-OH-DBC. nih.govnih.gov It is hypothesized that the metabolism of this compound would also primarily yield hydroxylated derivatives. The position of hydroxylation will be influenced by the electronic effects of the chlorine atom and the steric constraints within the enzyme's active site. The formation of epoxide intermediates, which are precursors to dihydrodiols, is a common pathway for many polycyclic aromatic hydrocarbons. While less predominant for DBC compared to some other carcinogens, their potential formation in the metabolism of the 6-chloro derivative cannot be ruled out.

Further oxidation of the hydroxylated metabolites can lead to the formation of highly reactive intermediates. One proposed pathway for DBC involves the formation of o-quinones, such as DBC-3,4-dione, which are potent electrophiles capable of reacting with cellular nucleophiles, including DNA. nih.gov It is plausible that hydroxylated metabolites of this compound could also be oxidized to form reactive o-quinones.

Another potential activation pathway for carbazole (B46965) derivatives involves the formation of a nitrenium ion at the nitrogen atom of the carbazole ring system. This highly reactive species can also form covalent adducts with DNA. The influence of the chlorine substituent at the 6-position on the likelihood of nitrenium ion formation is an area that requires further investigation.

Enzymatic Mechanisms of Biotransformation

The biotransformation of this compound is expected to follow enzymatic mechanisms similar to those established for other chlorinated aromatic compounds. researchgate.net The initial step, catalyzed by cytochrome P450 enzymes, involves the insertion of an oxygen atom into the aromatic ring, leading to the formation of an epoxide or a phenol. Subsequent enzymatic reactions, such as those catalyzed by epoxide hydrolase and dihydrodiol dehydrogenase, can further process these initial metabolites.

Influence of Halogenation and Other Substituents on Metabolic Profiles

The presence of a halogen substituent, such as chlorine, on an aromatic ring can significantly alter the metabolic profile of a compound. nih.gov The chlorine atom is an electron-withdrawing group, which can influence the sites of oxidative attack by cytochrome P450 enzymes. It can also affect the rate of metabolism, either by enhancing or inhibiting enzymatic activity. Furthermore, the position of the substituent is critical. In the case of this compound, the chlorine atom is located on one of the outer benzene (B151609) rings, which may direct metabolism towards other parts of the molecule. Studies on other chlorinated compounds have shown that halogenation can lead to the formation of unique metabolites not observed with the parent compound. researchgate.net

Tissue and Organ-Specific Metabolism in Preclinical Models

The tissue-specific expression of different CYP450 isoforms is a key determinant of the organ-specific toxicity of many carcinogens. nih.gov For the parent compound DBC, studies in mice have shown that metabolism differs between the liver and the lung, which correlates with its carcinogenic activity in these tissues. nih.govnih.gov It is highly likely that this compound would also exhibit tissue-specific metabolism. For instance, the liver, with its high concentration of CYP1A2, might produce a different set of metabolites compared to the lung, where CYP1A1 and CYP1B1 are more prominent. nih.gov However, without direct experimental data from preclinical models for the 6-chloro derivative, any discussion on its tissue-specific metabolism remains speculative.

Mechanisms of Biological Interaction and Cellular Effects in Vitro and Animal Models

Carcinogenicity Studies in Experimental Animal Models

Analysis of Local and Systemic Carcinogenic Effects

In animal models, 7H-dibenzo[c,g]carbazole (DBC) has demonstrated both local and systemic carcinogenic activity. nih.govinchem.org Studies have confirmed its carcinogenicity in mice, rats, and hamsters. inchem.org When applied topically to the skin of mice, DBC is a potent carcinogen, inducing both skin and liver tumors. documentsdelivered.com This indicates a systemic effect, as the compound travels from the site of application to distant organs to initiate cancer. Oral administration in mice has led to the development of forestomach tumors and hepatomas, further supporting its systemic carcinogenic potential. inchem.org

The carcinogenic potency of DBC has been compared to that of benzo[a]pyrene (B130552) (B[a]P), a well-known polycyclic aromatic hydrocarbon. In mouse skin carcinogenicity bioassays, DBC was found to be as potent as B[a]P. nih.gov

Investigation of Organ-Specific Carcinogenesis (e.g., Pulmonary, Hepatic, Dermal)

Research has identified specific organs that are primary targets for DBC-induced carcinogenesis.

Dermal Carcinogenesis: Topical application of DBC on mouse skin has been shown to be highly effective in inducing skin tumors. documentsdelivered.comnih.gov Studies have identified frequent Ha-ras gene mutations, specifically A:T to T:A transversions in codon 61, in the skin tumors induced by DBC. documentsdelivered.com

Hepatic Carcinogenesis: The liver is another significant target for DBC's carcinogenic effects. nj.gov Topical application on mice not only caused skin tumors but also led to the formation of liver tumors. documentsdelivered.com Similar to the skin tumors, a high percentage of these liver tumors exhibited Ha-ras mutations in codon 61. documentsdelivered.com In vitro studies using rat liver progenitor cells (WB-F344) have shown that DBC can contribute to hepatocarcinogenesis through mechanisms like the activation of the aryl hydrocarbon receptor (AhR), induction of metabolic enzymes, and inhibition of gap junctional intercellular communication. nih.gov

Pulmonary Carcinogenesis: The respiratory tract is particularly susceptible to the carcinogenic effects of DBC. nih.gov Intratracheal administration in hamsters resulted in tumors of the respiratory system. inchem.org In fact, DBC is considered a more potent respiratory tract carcinogen for the hamster than benzo[a]pyrene. inchem.org Investigations into its metabolism in isolated perfused rabbit lung preparations revealed that a major metabolite is concentrated in the tracheobronchial region, which is consistent with the high incidence of respiratory tract tumors. nih.gov

OrganAnimal ModelKey FindingsReference
SkinMousePotent carcinogen upon topical application; induced tumors in 96% of mice. nih.gov
LiverMouseSystemic effect leading to hepatomas after topical application or oral administration. inchem.orgdocumentsdelivered.com
Respiratory TractHamsterInduced tumors after intratracheal administration; considered a stronger carcinogen than benzo[a]pyrene in this model. inchem.orgnih.gov
ForestomachMouseTumor development following oral administration. inchem.org

Cellular Responses to Dibenzo[c,g]carbazole Exposure, including Cytotoxicity and Enzyme Induction

At the cellular level, DBC elicits a range of responses, from cytotoxicity to the induction of specific enzyme systems involved in its own metabolism.

Cytotoxicity: The cytotoxic effects of DBC have been observed in various cell lines. In human liver cell lines, DBC's toxicity appears to be linked to the cells' metabolic capabilities. epa.govnih.gov For instance, in HepG2 cells, which can metabolize DBC and form DBC-DNA adducts, exposure led to apoptosis (programmed cell death) and reduced cell survival. epa.govnih.gov In contrast, cell lines with lower metabolic capacity for DBC did not show the same level of apoptosis. epa.govnih.gov DBC has also been shown to inhibit DNA synthesis in certain human liver cell lines. nih.gov Furthermore, studies in human keratinocytes have demonstrated that DBC can cause significant DNA strand breaks and the formation of micronuclei, which are markers of genotoxic damage. mdpi.com

Enzyme Induction: DBC exposure leads to the induction of several cytochrome P450 (CYP) enzymes, which are crucial for its metabolic activation into carcinogenic forms. nih.gov The aryl hydrocarbon receptor (AhR) plays a key role in this process. nih.govnih.gov Both DBC and its derivatives have been shown to be potent inducers of CYP1A1 and CYP1A2 in rat liver epithelial cells. nih.gov They also induce CYP1B1 and aldo-keto reductase 1C9 (AKR1C9). nih.gov Studies using knockout mice have helped to delineate the specific roles of these enzymes in different tissues. CYP1A2 is the major enzyme for DBC metabolism in non-induced liver, while CYP1A1 is dominant in induced liver. oup.comnih.gov In the lung, CYP1B1 and CYP1A1 are the primary metabolizers. oup.comnih.gov Notably, CYP1B1 in the lung is associated with the formation of 4-OH-DBC, a highly potent metabolite that leads to DNA adducts. nih.gov The genotoxicity of DBC derivatives in human hepatoma cells (HepG2) is also closely linked to the expression of CYP1A1/1A2. nih.gov

Cellular EffectCell/Animal ModelKey FindingsReference
Cytotoxicity (Apoptosis)Human Liver Cells (HepG2)DBC induces apoptosis, linked to the cell's ability to form DBC-DNA adducts. epa.govnih.gov
GenotoxicityHuman KeratinocytesCauses DNA strand breaks and micronuclei formation. mdpi.com
Enzyme Induction (CYP1A1, CYP1A2)Rat Liver Epithelial CellsDBC is an efficient inducer of these key metabolic enzymes via AhR activation. nih.gov
Enzyme Induction (CYP1B1)Mouse/Human LungCYP1B1 is primarily responsible for generating a highly potent carcinogenic metabolite (4-OH-DBC). nih.gov

Biomarker Studies in Aquatic Organisms for Biological Response Monitoring

Monitoring the biological effects of pollutants like DBC in aquatic environments is crucial for assessing ecosystem health. nih.gov Biomarkers, which are measurable biological responses to chemical exposure, are valuable tools in this context. researchgate.net

Studies on fish from the North Sea have used a suite of biomarkers to assess the impact of offshore oil production, which releases polycyclic aromatic hydrocarbons (PAHs), including heterocyclic compounds like carbazoles. plos.org These studies have demonstrated that exposure to such complex mixtures can lead to adverse biological effects, including genotoxicity, oxidative stress, and the induction of biotransformation enzymes. plos.org

Specifically for DBC, research has been conducted on its ability to form DNA adducts in fish, which serve as a biomarker of exposure and genotoxic effect. A study on the northern pike (Esox lucius) exposed to a mixture containing DBC, benzo[a]pyrene, and benzo[k]fluoranthene (B33198) investigated the time-course and dose-response of DNA adduct formation. plos.org This indicates that DNA adducts are a relevant biomarker for assessing the impact of DBC in aquatic species. The induction of the biotransformation enzyme CYP1A, often measured by its catalytic activity (EROD - ethoxyresorufin-O-deethylase), is another key biomarker that has shown elevation in fish from PAH-contaminated areas. plos.org While these studies often involve complex mixtures, they highlight the potential for using biomarkers like DNA adducts and EROD activity to monitor the biological responses to DBC and similar compounds in aquatic ecosystems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation of Molecular Descriptors with Genotoxic and Carcinogenic Potency

The genotoxicity and carcinogenicity of dibenzocarbazoles are intricately linked to their molecular structure. While specific quantitative structure-activity relationship (QSAR) models for 6-Chloro-7H-dibenzo[c,g]carbazole are not extensively documented in publicly available research, the principles governing the parent compound, DBC, and its other derivatives offer significant insights.

The metabolic activation of DBC can proceed through two primary pathways: one involving the aromatic ring system, similar to polycyclic aromatic hydrocarbons (PAHs), and another at the nitrogen atom of the pyrrole (B145914) ring. nih.govnih.gov The propensity for a particular activation pathway is influenced by molecular properties such as ionization potential (IP). researchgate.net For DBC, which has an IP of approximately 7.3 eV, both one-electron oxidation and monooxygenation pathways are significant in its metabolic activation. researchgate.net

The introduction of a chlorine atom at the 6-position of the dibenzo[c,g]carbazole structure is expected to significantly alter its electronic properties. Chlorine is an electron-withdrawing group, which can influence the electron density distribution across the aromatic system. This alteration can affect the molecule's interaction with metabolic enzymes, such as cytochrome P450 (CYP) isozymes, and its subsequent conversion to reactive metabolites that can form DNA adducts. nih.gov The formation of DNA adducts is a crucial step in the initiation of carcinogenesis. nih.govnih.gov

For instance, studies on other carbazole (B46965) derivatives have shown that the position of substituents plays a critical role in their biological activity. In a study on carbazoloquinones, a 6-chloro-2-methyl derivative exhibited significant antibacterial activity, whereas the 6-chloro-3-methyl isomer was inactive, highlighting the importance of substituent positioning. iosrjournals.org While this study focused on antimicrobial activity, it underscores the principle that the location of functional groups on the carbazole nucleus dictates biological outcomes.

Impact of Halogenation on the Biological Activity Profile and Metabolic Pathways

The halogenation of aromatic compounds can have profound effects on their biological activity and metabolic fate. The presence of a halogen, such as chlorine, can influence a molecule's lipophilicity, resistance to degradation, and the specific metabolic pathways it undergoes.

In the context of dibenzocarbazoles, the introduction of a chlorine atom can alter the sites of metabolic oxidation. The metabolic activation of the parent compound, DBC, is primarily mediated by CYP1A1 and CYP1A2, leading to the formation of phenolic metabolites and subsequently to DNA adducts. nih.govnih.gov The major metabolites of DBC are phenols, with hydroxylation occurring at various positions on the aromatic rings. nih.gov

The presence of a chlorine atom can direct the metabolic enzymes to other positions on the molecule or could potentially block metabolism at the site of halogenation. The metabolism of halogenated compounds can sometimes lead to the formation of reactive intermediates through pathways that are different from those of the parent non-halogenated compound. For instance, the metabolism of some halogenated compounds is known to involve free radical intermediates, which can induce cellular damage through mechanisms like lipid peroxidation and covalent binding. nih.gov

Influence of Alkyl and Other Substituents on Tissue Specificity and Metabolic Activation

The tissue specificity of dibenzocarbazole (B1207471) carcinogenicity is markedly influenced by the presence and position of substituents. Studies on methylated derivatives of DBC have provided a clear illustration of this principle. For example, the parent compound DBC is a potent skin and liver carcinogen in mice when applied topically. nih.gov In contrast, N-methyl-DBC (MeDBC) primarily induces skin tumors, while 5,9-dimethyl-DBC (diMeDBC) is a specific hepatocarcinogen. nih.govnih.gov

This tissue specificity is linked to the differential expression of metabolic enzymes in various tissues. Human keratinocytes, which primarily express CYP1A1, are susceptible to the genotoxic effects of DBC and N-MeDBC, but not diMeDBC, as they lack the specific enzymes required for its activation. nih.gov The metabolic activation of DBC and MeDBC in these cells leads to the formation of DNA adducts and other markers of genotoxicity. nih.govnih.gov

For this compound, the presence of the chlorine atom in conjunction with other potential substituents would likely result in a unique pattern of tissue distribution and carcinogenicity. The interplay between the electron-withdrawing nature of the chlorine and the electronic or steric effects of other substituents would modulate its interaction with metabolic enzymes in different tissues, thereby determining its organ-specific toxicity. For example, a study on 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione found it to be active against methicillin-resistant Staphylococcus aureus (MRSA), while the 3-methyl isomer was not, demonstrating a clear structure-activity relationship. iosrjournals.org

Stereochemical Considerations in Metabolite Formation and Macromolecular Interactions

The metabolic activation of many polycyclic aromatic compounds often involves the formation of chiral metabolites, such as dihydrodiols and diol epoxides. The stereochemistry of these metabolites is of paramount importance, as different stereoisomers can exhibit vastly different biological activities and carcinogenic potencies.

These different stereoisomers can then interact with cellular macromolecules, such as DNA, in distinct ways. The efficiency of DNA adduct formation and the specific type of adducts formed can depend on the stereochemical configuration of the reactive metabolite. For instance, different enantiomers of a diol epoxide may bind to different sites on DNA or may be repaired with different efficiencies by the cellular DNA repair machinery.

The similarities in DNA adduct patterns between DBC and MeDBC in cells expressing CYP1A1 and CYP1A2 suggest a common metabolic activation pathway involving the aromatic ring system. nih.gov It is plausible that the introduction of a chlorine atom at the 6-position could influence the stereochemical outcome of metabolic activation, leading to a unique profile of DNA adducts and, consequently, a distinct carcinogenic potential.

Environmental Occurrence, Fate, and Ecotoxicological Implications

Environmental Sources and Distribution Patterns of Dibenzo[c,g]carbazole and Analogues

7H-Dibenzo[c,g]carbazole and its analogues, including chlorinated forms, primarily originate from the incomplete combustion of organic materials. nih.gov Key environmental sources include emissions from coal-fired power plants, coal tar, and cigarette smoke. nih.gov Industrial processes such as aluminum manufacturing and the use of creosote (B1164894) can also release these compounds into the environment. nih.govresearchgate.net

Once released, these compounds are distributed across various environmental compartments. Due to their chemical properties, they are found in the atmosphere in both the gas phase and adsorbed to particulate matter. nih.gov Their presence has been confirmed in diverse locations, from industrial areas to remote marine environments like the Western Pacific Ocean, indicating the potential for long-range atmospheric transport. researchgate.net

Studies on polyhalogenated carbazoles have shown their widespread occurrence in aquatic systems, with detections in water columns and sediments. For instance, in the East China Sea and around the Zhoushan Archipelago, various PHCZs have been identified in surface sediments, with concentrations sometimes exceeding those of other persistent organic pollutants like polychlorinated biphenyls (PCBs). researchgate.netresearchgate.net The distribution in marine environments suggests that ballast water from ships could be a contributing source. researchgate.net

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For 6-Chloro-7H-dibenzo[c,g]carbazole and its parent compounds, persistence is a significant concern. nih.gov

Photolytic Degradation in Aqueous and Solid-Phase Matrices

Photolysis, or degradation by light, is a significant abiotic degradation pathway for dibenzocarbazoles. The parent compound, 7H-dibenzo[c,g]carbazole, absorbs UV radiation up to 390 nm and is readily photolyzed in water. nih.gov Its photolytic half-life in pure water at noon has been calculated to be as short as 0.35 hours in mid-summer and 0.85 hours in mid-winter. nih.gov

While photolysis can be rapid in aqueous environments, the process is highly dependent on the matrix. When adsorbed to particulate matter or soil, the rate of photodegradation can be significantly reduced. Substrates with high carbon content can stabilize the compound, limiting photolysis and allowing for long-range transport. nih.gov

Biodegradation Mechanisms by Microbial Communities

Polynuclear aromatic compounds, particularly those with an increasing number of rings, generally exhibit resistance to biodegradation. nih.gov Studies have shown that 7H-dibenzo[c,g]carbazole is resistant to microbial degradation, with attempts to enrich for capable microorganisms from various environmental samples being unsuccessful. nih.gov

However, the simpler parent compound, carbazole (B46965), can be degraded by certain microbial communities. Bacteria, including species from the genera Pseudomonas and Sphingomonas, are known to break down carbazole. nih.govmdpi.com The primary mechanism involves angular dioxygenation, which breaks open the heterocyclic ring, eventually leading to mineralization. nih.govresearchgate.net The presence of halogen substituents, as in this compound, is expected to increase its recalcitrance to microbial attack compared to the non-halogenated parent compound.

Adsorption and Sorption Behavior in Soil and Sediment Compartments

Dibenzo[c,g]carbazoles exhibit very strong adsorption to soil and sediment, which significantly influences their environmental fate and transport. If released to soil, these compounds are expected to remain in the surface layer with very low mobility. nih.gov

The strong binding is primarily driven by interactions with soil organic matter. nih.gov The organic carbon-normalized partition coefficient (Koc), a measure of a chemical's tendency to sorb to organic carbon, is very high for 7H-dibenzo[c,g]carbazole. This strong sorption limits its bioavailability and leaching into groundwater but contributes to its long-term persistence in soil and sediment. nih.gov The presence of other contaminants can also influence sorption behavior; for example, the co-existing pollutant acridine (B1665455) has been shown to affect the adsorption of carbazole in soil. nih.gov

Table 1: Soil/Water Distribution Constants for 7H-dibenzo[c,g]carbazole

Sediment Source Organic Carbon (%) Soil/Water Distribution Constant (Kd) Organic Carbon-Normalized Partition Coefficient (Koc)
Des Moines River 0.08% 32,600 40,800,000
Coyote Creek 1.9% 18,500 970,000
Searsville Lake 5.0% 27,600 550,000

Data sourced from PubChem. nih.gov

Ecotoxicity in Aquatic and Terrestrial Organisms (Non-Mammalian Models)

Heterocyclic aromatic compounds like carbazoles are known to exert various ecotoxic effects. nih.gov While specific ecotoxicity data for this compound in non-mammalian models is scarce, studies on the parent compound, carbazole, provide insight. Carbazole has demonstrated high embryotoxic potential in the zebrafish (Danio rerio), a common model for aquatic toxicity testing. nih.gov

Derivatives of dibenzo[c,g]carbazole have been shown to be genotoxic, causing DNA damage in cell-based assays. nih.gov Furthermore, the parent compound DBC can be photoactivated by UVA light, leading to enhanced genotoxicity. nih.gov This suggests that in shallow, sunlit aquatic environments, the toxicity of these compounds could be significantly increased. Given these findings, it is plausible that this compound would also exhibit significant ecotoxicity in aquatic and terrestrial organisms.

Bioaccumulation and Potential for Biomagnification in Environmental Food Webs

Bioaccumulation is the process where a contaminant is absorbed by an organism faster than it is lost, leading to its concentration in tissues. This is a significant concern for lipophilic (fat-soluble) and persistent compounds like dibenzocarbazoles. nih.govepa.gov

Studies on polyhalogenated carbazoles in marine ecosystems have confirmed their potential for bioaccumulation and biomagnification (the increasing concentration of a substance in organisms at successively higher levels in a food chain). researchgate.net Research in the East China Sea has demonstrated that carbazole and its halogenated derivatives accumulate in marine organisms, including zooplankton, shrimp, and fish. researchgate.net

Logarithmic bioaccumulation factor (logBAF) values for PHCZs were found to increase with their octanol-water partition coefficient (logKow), a measure of lipophilicity. researchgate.net Trophic magnification factors (TMFs) greater than one have been calculated for carbazole and several PHCZs in a zooplankton-shrimp-fish food web, indicating that these compounds biomagnify. researchgate.net This means that top predators in contaminated environments are at risk of accumulating high concentrations of these toxic compounds.

Table 2: Bioaccumulation and Trophic Magnification of Carbazoles in the East China Sea Food Web

Compound Group Trophic Magnification Factor (TMF) Finding
Carbazole (CZ) 3.32 Potential for biomagnification
9 PHCZs 1.87–4.06 Potential for biomagnification
ΣPHCZs (Total) 2.36 Potential for biomagnification

Data sourced from Hu et al., 2022 via ResearchGate. researchgate.net

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating "6-Chloro-7H-dibenzo[c,g]carbazole" from complex mixtures and for its precise quantification. Gas chromatography and high-performance liquid chromatography are the primary techniques utilized for the analysis of dibenzocarbazoles and their derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like chlorinated carbazoles. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted compounds and identifies them based on their mass-to-charge ratio, providing both qualitative and quantitative data. For the parent compound, 7H-dibenzo[c,g]carbazole, GC-MS has been used for its analysis in various samples. nih.gov It is anticipated that similar GC-MS methods would be applicable to "this compound".

A study on 3,6-dichlorocarbazole (B1220011), a related compound, highlighted a potential analytical challenge: interference with other persistent organic pollutants like p,p'-dichlorodiphenyltrichloroethane (p,p'-DDT) during GC-MS analysis. nih.gov Both compounds can exhibit similar retention times and mass spectral fragmentation patterns, which could lead to inaccurate quantification if not properly resolved. nih.gov This underscores the importance of careful method development and the potential need for sample cleanup procedures to remove interfering substances prior to GC-MS analysis of "this compound". nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is another crucial technique for the separation and quantification of carbazole (B46965) derivatives, particularly for less volatile or thermally labile compounds. nih.gov In HPLC, the sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase) at high pressure. The separation is based on the differential partitioning of the analytes between the two phases. For the parent compound, 7H-dibenzo[c,g]carbazole, and its metabolites, HPLC has been successfully used for their isolation and separation. nih.gov It is a suitable technique for the analysis of "this compound". sigmaaldrich.com

Table 1: General Chromatographic Approaches for Carbazole Analysis

TechniqueTypical ApplicationPotential Considerations for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile and semi-volatile compounds.High resolution and sensitivity. Potential for co-elution with other chlorinated compounds, requiring careful optimization of chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) Separation of less volatile or thermally unstable compounds.Suitable for a wide range of polarities. The choice of stationary and mobile phases is critical for achieving good separation.

Advanced Spectroscopic Methods for Metabolite Identification and Structural Characterization

Spectroscopic techniques are indispensable for the elucidation of the chemical structure of "this compound" and its potential metabolites.

Mass Spectrometry (MS):

As mentioned, MS, particularly when coupled with GC, is a cornerstone for the identification of carbazoles. High-resolution mass spectrometry can provide the exact mass of the molecule, which aids in determining its elemental composition. Fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for characterizing the aromatic system of dibenzocarbazoles. nih.gov

Table 2: Spectroscopic Data for the Parent Compound 7H-dibenzo[c,g]carbazole

Spectroscopic TechniqueObserved Data for 7H-dibenzo[c,g]carbazole
Mass Spectrometry (MS) Molecular Weight: 267.32 g/mol sigmaaldrich.com
¹H NMR (in CDCl₃) Chemical shifts observed at various ppm values corresponding to the different protons in the molecule. chemicalbook.com
UV-Vis Spectroscopy Absorption maxima are characteristic of the extended aromatic system.

Application of Isotope-Labeling Techniques in Metabolic Pathway Elucidation

Isotope-labeling is a powerful technique to trace the metabolic fate of a compound in a biological system. This involves replacing one or more atoms of the molecule with their stable or radioactive isotopes.

For instance, a study on the parent compound, 7H-dibenzo[c,g]carbazole, utilized tritium (B154650) (³H)-labeling to investigate its absorption, distribution, and excretion in hamsters. nih.gov The researchers were able to track the radioactivity to different organs and in the feces and urine, providing insights into its metabolic pathway. nih.gov

While no specific studies on the use of isotope-labeling for "this compound" were found, it is a highly relevant and applicable technique. By synthesizing a labeled version of "this compound", researchers could:

Trace its uptake, metabolism, and excretion in vivo.

Identify and quantify its metabolites in various tissues and excreta.

Elucidate the specific metabolic pathways involved in its biotransformation.

The metabolism of other chlorinated aromatic compounds has been studied, revealing that the position of chlorine atoms can significantly influence the metabolic pathways. nih.gov Therefore, isotope-labeling studies would be crucial to understand the unique metabolic profile of "this compound".

Bioanalytical Assays for High-Throughput Screening and Detection in Complex Environmental Samples

Bioanalytical assays are essential for detecting and quantifying the biological effects of compounds like "this compound", especially in complex environmental matrices.

Given that the parent compound, 7H-dibenzo[c,g]carbazole, is a known carcinogen, it is plausible that its chlorinated derivatives may also possess toxic properties. inchem.orgnih.gov Bioassays can be used to assess the potential toxicity and mutagenicity of "this compound".

One relevant example is the use of a co-cultivation system to evaluate the mutagenic potential of the parent compound and its derivatives. nih.gov In this system, rat liver cells, which are metabolically active, were co-cultured with an epithelial cell line to assess the mutagenicity of the test compounds. nih.gov This type of assay could be adapted for the high-throughput screening of "this compound" and other related compounds to identify those with significant biological activity.

Furthermore, the formation of various chlorinated and polyhalogenated carbazoles has been observed during the chlorination of water containing carbazole, suggesting that these compounds can be disinfection byproducts. nih.govnih.gov This highlights the need for sensitive bioanalytical assays to detect these compounds in drinking water and environmental samples to assess potential human exposure and health risks.

While specific bioassays developed for "this compound" are not documented in the provided search results, the methodologies used for other polyhalogenated aromatic compounds, such as cell-based reporter gene assays to measure dioxin-like activity, could be adapted for this purpose.

Future Research Directions and Unaddressed Scientific Challenges

Elucidation of Undiscovered Metabolic Pathways and Unknown Metabolites

A primary challenge in understanding the toxicology of 6-Cl-DBC is the near-complete lack of information on its metabolic fate. For the parent compound, DBC, it is known that the biotransformation pathways are complex and not yet fully elucidated. nih.gov Metabolism of DBC is mediated by the Cytochrome P450 (CYP) family of enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, leading to various hydroxylated derivatives and dihydrodiols. nih.govnih.gov The specific position of hydroxylation is critical, as it determines whether the metabolic process leads to detoxification or bioactivation into a more potent carcinogen. nih.gov

Future research must focus on identifying the specific metabolic pathways of 6-Cl-DBC. Key research questions include:

How does the presence and position of the chlorine atom influence the regioselectivity of CYP-mediated oxidation?

What are the primary metabolites of 6-Cl-DBC in relevant biological systems (e.g., human and rodent liver microsomes)?

Are novel metabolites, such as chlorinated hydroxyl-derivatives, formed, and what are their relative toxicities?

Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), are essential for identifying and quantifying these currently unknown metabolites in in vitro and in vivo systems.

Development of Advanced Mechanistic Models for Predicting Carcinogenesis and Genotoxicity

DBC is recognized as a potent carcinogen, with its toxicity linked to metabolic activation and the subsequent formation of DNA adducts. nih.gov The mechanisms are believed to involve activation at both the carbon rings and the pyrrole (B145914) nitrogen. nih.govnih.gov For instance, the metabolite 4-OH-DBC, primarily formed by the enzyme CYP1B1, is considered a particularly potent precursor to DNA adducts. nih.gov Furthermore, the aryl hydrocarbon receptor (AhR) is known to play a significant role in mediating the toxic effects of DBC and its derivatives. nih.gov

For 6-Cl-DBC, no such mechanistic data exists. A critical future direction is the development of robust models to predict its carcinogenic and genotoxic potential. This requires a multi-pronged approach:

In Vitro Assays: Utilizing human and animal cell lines to study the ability of 6-Cl-DBC and its potential metabolites to induce DNA adducts, gene mutations, and chromosomal damage. epa.gov

Receptor Interaction Studies: Quantifying the binding affinity and activation of the AhR by 6-Cl-DBC to assess its potential for dioxin-like toxicity, a known concern for other polyhalogenated aromatic compounds. nih.govnih.gov

Structure-Activity Relationship (SAR) Models: Building predictive models based on the toxicological profiles of DBC and other halogenated carbazoles to forecast the likely impact of the chlorine substitution.

These models are essential for anticipating the health risks posed by 6-Cl-DBC without resorting to extensive long-term animal studies.

Integration of Computational and Experimental Approaches for Reactivity and Biological Outcome Prediction

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research. While experimental methods like HPLC are used to isolate metabolites, and cell-based systems are used to measure mutagenicity, these approaches can be guided and refined by computational chemistry. nih.govnih.gov

Future investigations into 6-Cl-DBC should fully integrate these approaches:

Quantum Chemical Calculations: To predict the most likely sites for metabolic attack (e.g., hydroxylation) by calculating the electron density and stability of potential intermediate structures.

Molecular Docking: To model the interaction of 6-Cl-DBC with the active sites of metabolic enzymes like CYPs and with nuclear receptors like AhR. This can provide insights into binding affinity and potential for induction. nih.gov

Experimental Validation: Using the predictions from computational models to guide targeted experimental studies, such as synthesizing predicted metabolites to test their toxicity directly or using specific enzyme inhibitors to confirm metabolic pathways.

This integrated strategy would create a feedback loop where computational predictions are tested experimentally, and the experimental results are used to refine the predictive models, leading to a more accurate and efficient assessment of the compound's reactivity and biological effects.

Refinement of Comprehensive Environmental Risk Assessment Methodologies for Halogenated Carbazole (B46965) Analogues

Polyhalogenated carbazoles (PHCs) are recognized as emerging environmental contaminants of concern due to their persistence, potential for bioaccumulation, and dioxin-like toxicity. nih.govnih.gov However, environmental risk assessment is often conducted on a substance-by-substance basis, which may underestimate the true risk from exposure to complex chemical mixtures in the environment. hh-ra.org There is a critical need for more comprehensive risk assessment methodologies for halogenated carbazoles as a class. nih.gov

Future research in this area should focus on:

Generating Ecotoxicological Data: There is a significant lack of data on the environmental fate and effects of specific congeners like 6-Cl-DBC. Studies are needed to determine its persistence, mobility, and toxicity to a range of aquatic and terrestrial organisms.

Developing Mixture Toxicity Models: Moving beyond single-compound assessments to evaluate the combined toxic effects of 6-Cl-DBC and other co-occurring PHCs and dibenzocarbazoles. Frameworks utilizing concepts like Concentration Addition (CA) should be adapted and validated for this class of compounds. hh-ra.org

Improving Analytical Methods: Enhancing the analytical techniques for detecting and quantifying low levels of 6-Cl-DBC and its analogues in complex environmental matrices such as sediment, water, and biota. nih.gov

Refining these methodologies is essential for creating effective environmental regulations and management strategies for this group of persistent organic pollutants.

Exploration of Novel Academic Applications in Materials Science

Beyond toxicology, the unique structure of the dibenzocarbazole (B1207471) core has attracted interest in materials science. Carbazole-based compounds are known for their useful electronic and photophysical properties, leading to applications as components in organic light-emitting diodes (OLEDs), as photosensitizers, and as building blocks for other functional materials. nih.govsigmaaldrich.com

The introduction of a halogen atom, such as chlorine, can significantly tune these properties by altering the electronic energy levels (e.g., HOMO/LUMO levels) and influencing intermolecular packing in the solid state. Future academic research could explore the potential of 6-Cl-DBC in these areas:

Organic Electronics: Investigating the utility of 6-Cl-DBC as a host material or dopant in OLEDs or as a component in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Photophysics and Photochemistry: Characterizing the fluorescence, phosphorescence, and photochemical reactivity of 6-Cl-DBC. Its extended aromatic system suggests it may have interesting light-absorbing and emitting properties that could be harnessed. nih.gov

Such exploratory research would require the synthesis of high-purity 6-Cl-DBC and a thorough characterization of its fundamental physical and chemical properties, potentially opening up new avenues for this compound in advanced materials applications.

Q & A

Q. What are the key structural features of 6-Chloro-7H-dibenzo[c,g]carbazole (DBC) that contribute to its carcinogenicity?

DBC is a polycyclic aromatic heterocycle with five fused aromatic rings, including a central carbazole moiety. Its planar structure facilitates intercalation into DNA, while the nitrogen atom and chlorine substituent enhance electrophilicity, promoting covalent binding to nucleic acids . The International Agency for Research on Cancer (IARC) classifies DBC as Group 2B ("possibly carcinogenic to humans") due to evidence of skin and liver tumors in mice .

Q. How is DBC metabolically activated in biological systems?

DBC undergoes cytochrome P450 1A1 (CYP1A1)-mediated oxidation, forming reactive intermediates such as epoxides and dihydrodiols. Computational studies reveal that CYP1A1 binds DBC with high affinity, favoring oxidation at the 1,2,3,4-ring due to regioselective electronic interactions . Microsomal assays in rodents show that α-naphthoflavone (a CYP1A1 inhibitor) suppresses DNA adduct formation, confirming enzyme-dependent activation .

Q. What is the environmental persistence of DBC, and how does it affect bioavailability?

DBC has a soil half-life >160 days due to resistance to biodegradation. It adsorbs strongly to sediment and organic particulates, reducing bioavailability in aquatic systems. Photolysis in surface waters is a minor degradation pathway .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in DBC's carcinogenicity across different animal models?

Discrepancies arise from variations in administration routes (dermal vs. intraperitoneal) and species-specific metabolic differences. For example, dermal application in mice induces skin carcinomas, while intraperitoneal injection increases lung adenomas . Methodological standardization (e.g., using 3-methylcholanthrene-induced microsomes for metabolic activation) and dose-response modeling are critical for reconciling data .

Q. How does DBC bind to DNA, and what analytical techniques validate adduct formation?

DBC forms covalent adducts with guanine-rich regions of DNA, preferentially binding polyguanylic acid (poly[G]). Fluorescence spectroscopy and HPLC analysis of DBC-poly[G] adducts reveal three distinct adducts with redshifted emission spectra (5–10 nm), indicating intact π-electron systems post-binding . Radiolabeling or acetylation of hydroxylated metabolites enables quantitation via radiometric or external standard HPLC methods .

Q. What computational tools elucidate the regioselectivity of DBC metabolism by CYP1A1?

Density functional theory (DFT) and molecular docking simulations identify electron-deficient regions in DBC as targets for CYP1A1-mediated oxidation. The 1,2,3,4-ring exhibits lower activation energy for epoxidation compared to the carbazole nitrogen, explaining observed regioselectivity .

Q. How do in vitro and in vivo metabolic profiles of DBC differ, and what are the implications for toxicity studies?

In vitro microsomal assays detect primary metabolites like 1-OH-DBC and 5-OH-DBC, while in vivo models reveal secondary metabolites (e.g., 6,6'-bis-(5-OH-DBC)) formed via oxidative dimerization . Discrepancies highlight the need for complementary models: in vitro systems lack phase II metabolism (e.g., glucuronidation), whereas in vivo studies may mask unstable intermediates .

Q. What non-radiometric methods are effective for quantifying DBC metabolites in complex matrices?

Acetylation stabilizes hydroxylated metabolites (e.g., 3-OH-DBC), enabling quantification via HPLC with UV/fluorescence detection. This method correlates well with radiometric data (R² > 0.95) and avoids isotopic labeling .

Methodological Recommendations

  • Metabolic Studies : Use 3-methylcholanthrene-induced rat liver microsomes to simulate CYP1A1 activity .
  • DNA Adduct Analysis : Combine fluorescence spectroscopy (λexem = 340/450 nm) with HPLC-MS for structural elucidation .
  • Environmental Monitoring : Employ APPI-FTICR mass spectrometry to distinguish DBC from isomeric carbazoles based on ionization efficiency differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.